Bis{4-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]phenyl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis{4-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]phenyl}methanone is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of methoxy and prop-2-en-1-yl groups attached to phenoxy rings, which are further connected to a central methanone group. The compound’s distinct structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis{4-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]phenyl}methanone typically involves the reaction of 2-methoxy-4-(prop-2-en-1-yl)phenol with appropriate reagents under controlled conditionsThe reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
Bis{4-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]phenyl}methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: The methoxy and prop-2-en-1-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and solvents such as tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .
Scientific Research Applications
Bis{4-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]phenyl}methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Bis{4-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]phenyl}methanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the STAT3 pathway, which plays a crucial role in inflammation and cell survival. By inhibiting this pathway, the compound can reduce neuroinflammation and protect against dopaminergic neurodegeneration .
Comparison with Similar Compounds
Similar Compounds
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Shares similar structural features and biological activities.
4-methoxy-N-(prop-2-yn-1-yl)benzenesulfonamide: Another compound with methoxy and prop-2-en-1-yl groups, used in different applications.
Uniqueness
Bis{4-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]phenyl}methanone stands out due to its unique combination of functional groups and its ability to interact with multiple biological pathways. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
CAS No. |
654057-92-8 |
---|---|
Molecular Formula |
C33H30O5 |
Molecular Weight |
506.6 g/mol |
IUPAC Name |
bis[4-(2-methoxy-4-prop-2-enylphenoxy)phenyl]methanone |
InChI |
InChI=1S/C33H30O5/c1-5-7-23-9-19-29(31(21-23)35-3)37-27-15-11-25(12-16-27)33(34)26-13-17-28(18-14-26)38-30-20-10-24(8-6-2)22-32(30)36-4/h5-6,9-22H,1-2,7-8H2,3-4H3 |
InChI Key |
NBADXKGQYHQXHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)OC4=C(C=C(C=C4)CC=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.